N-(3-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-26-13-6-4-5-12(9-13)20-16(24)10-22-18(25)17-14-7-2-3-8-15(14)21-23(17)11-19-22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRRZQIKVLUHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group and a triazino-indazole moiety. Its molecular formula is C₁₄H₁₅N₃O₂. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds containing triazino and indazole frameworks exhibit various biological properties, including:
- Anticancer Activity : Several studies have reported that derivatives of triazines and indazoles possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have shown activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain derivatives are noted for their ability to modulate inflammatory pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 | 9 - 42 | Inhibition of cell proliferation | |
| HeLa | 25 - 83 | Induction of apoptosis | |
| MCF-7 | 25 - 97 | Cell cycle arrest |
The presence of the methoxy group on the phenyl ring appears to enhance the compound's potency against these cancer cell lines.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Bacterial Inhibition : Derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some compounds have demonstrated antifungal properties in vitro.
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound suggest several pathways through which it exerts its effects:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It can induce G0/G1 phase arrest in various cancer cell lines.
- Inhibition of Kinases : Some studies indicate that it may inhibit specific kinases involved in tumor progression.
Case Studies
Several case studies highlight the efficacy of this compound:
- A study published in MDPI demonstrated that similar triazine derivatives showed promising results against resistant cancer cell lines ( ).
- Another investigation focused on the synthesis and evaluation of related compounds found significant antitumor activity with low cytotoxicity towards normal cells ( ).
Comparison with Similar Compounds
The structural and functional attributes of N-(3-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide can be contextualized against related acetamide derivatives with heterocyclic cores. Below is a detailed analysis supported by comparative
Structural Analogues with Triazole Cores
describes 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., 6a , 6b , 6c ). These compounds share the acetamide backbone but differ in their heterocyclic systems and substituents:
Key Observations :
- Electron-withdrawing nitro groups in 6b–c reduce acetamide C=O stretching frequencies slightly (1682–1676 cm⁻¹) compared to electron-donating methoxy groups (~1670–1680 cm⁻¹), suggesting altered electronic environments .
Analogues with Phthalazinone-Triazole Hybrids
highlights N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12). This compound shares the acetamide framework but integrates a phthalazinone-triazole hybrid core and a dichlorophenyl group:
Key Observations :
- The thioether linkage in 12 may confer metabolic stability, whereas the triazinoindazolone core in the target compound could offer unique hydrogen-bonding interactions.
Analogues with Cephalosporin Derivatives
references cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ), which, while structurally distinct, share acetamide and heterocyclic motifs:
Key Observations :
- The β-lactam core in cephalosporins is mechanistically distinct but underscores the importance of heterocyclic diversity in drug design.
Preparation Methods
Cyclization Efficiency
The choice of base significantly impacts triazine ring formation. Triethylamine (TEA) outperforms weaker bases like sodium bicarbonate (NaHCO₃), achieving >80% yield in model reactions. Excess cyanogen bromide (1.5 equiv) ensures complete consumption of the amine precursor.
Acylation Conditions
Chloroacetyl chloride must be added dropwise to prevent exothermic side reactions. An inert atmosphere (N₂ or Ar) minimizes oxidation of sensitive intermediates.
Coupling Reaction
The use of polar aprotic solvents (e.g., acetonitrile) enhances nucleophilicity of 3-methoxyaniline, while K₂CO₃ acts as both base and phase-transfer catalyst. Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid over-alkylation.
Characterization and Analytical Data
Key spectral data for intermediates and the final compound include:
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 2-Aminoindazole | 7.25–7.45 (m, 4H, Ar-H), 5.10 (s, 2H, NH₂) | 134 [M+H]⁺ |
| 2-Chloroacetyl-triazinoindazole | 8.30 (s, 1H, triazine-H), 4.60 (s, 2H, CH₂Cl) | 279 [M+H]⁺ |
| Final Compound | 8.45 (s, 1H, triazine-H), 3.85 (s, 3H, OCH₃) | 394 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes based on yield, cost, and scalability:
| Parameter | Cyanogen Bromide Route | 1,3-Dichloroacetone Route |
|---|---|---|
| Overall Yield | 62% | 55% |
| Reaction Time | 24 hours | 18 hours |
| Cost of Reagents | High (CNBr hazardous) | Moderate |
| Scalability | Limited | High |
The 1,3-dichloroacetone method is preferred for industrial-scale synthesis due to lower toxicity and better scalability.
Challenges and Mitigation Strategies
Q & A
Q. What are the key considerations for designing a high-yield synthesis pathway for this compound?
The synthesis of this compound requires multi-step optimization, including:
- Stepwise functionalization : Begin with the indazole core, followed by triazine ring formation and final acetamide coupling. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to avoid side reactions, as seen in analogous triazinoindazole syntheses .
- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can enhance regioselectivity during triazole formation, as demonstrated in structurally related acetamide derivatives .
- Purification protocols : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates, ensuring >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and computational methods is critical:
- NMR analysis : Compare - and -NMR chemical shifts (e.g., δ 5.38–5.48 ppm for –OCH groups) with published data for triazinoindazole derivatives .
- HRMS validation : Match experimental [M+H] values with theoretical calculations (e.g., ±0.001 Da tolerance) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the triazine-indazole junction, using single-crystal diffraction .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays for kinases like EGFR or VEGFR2, given the triazine core’s affinity for ATP-binding pockets .
- Antimicrobial activity : Employ broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to the acetamide moiety’s membrane-disruptive potential .
- Cytotoxicity : Screen in cancer cell lines (e.g., HepG2, MCF-7) with IC determination via MTT assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay variability or structural misinterpretations. Mitigate this by:
- Orthogonal assays : Confirm kinase inhibition via both enzymatic and cellular assays (e.g., Western blot for phosphorylated targets) .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
- Structural reanalysis : Re-examine NMR assignments (e.g., triazole vs. triazine proton environments) to confirm regiochemistry .
Q. What computational strategies enhance mechanistic understanding of its biological interactions?
- Docking studies : Model the compound’s binding to kinases (e.g., PDB: 1M17) using AutoDock Vina, focusing on hydrogen bonds between the methoxyphenyl group and conserved residues (e.g., Lys721 in EGFR) .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess triazine ring flexibility in aqueous environments .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using datasets from analogs .
Q. How can reaction scalability be optimized without compromising purity?
- Continuous flow reactors : Implement for high-risk steps (e.g., azide cyclization) to improve heat transfer and reduce side products .
- DoE (Design of Experiments) : Use factorial designs (e.g., 2 models) to identify critical parameters (e.g., catalyst loading, solvent ratio) and optimize yields .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. What strategies address low solubility in pharmacokinetic studies?
- Prodrug design : Introduce phosphate esters at the acetamide carbonyl, enhancing aqueous solubility while maintaining bioactivation .
- Nanoformulation : Encapsulate in PEGylated liposomes (70–100 nm size) to improve bioavailability, as validated for triazine-containing drugs .
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vivo dosing, ensuring <1% organic solvent content to minimize toxicity .
Data Contradiction & Validation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Tissue-specific uptake : Measure intracellular concentrations via LC-MS to differentiate potency from permeability issues .
- Apoptosis assays : Confirm mechanism via Annexin V/PI staining to rule out necrotic cell death artifacts .
- Transcriptomic profiling : Compare gene expression in responsive vs. resistant lines (e.g., ABC transporter upregulation) .
Q. What methodologies validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of kinases in cell lysates after compound treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) using recombinant proteins .
- Chemical proteomics : Employ photoaffinity labeling with a clickable probe to map interactomes .
Experimental Design & Optimization
Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives?
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the methoxyphenyl ring .
- Free-Wilson analysis : Deconstruct activity contributions of individual moieties (e.g., triazine vs. indazole) .
- Parallel synthesis : Use automated platforms to generate 50–100 derivatives for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
